

Spectral Profile of 4-Acetoxy-3-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetoxy-3-methoxybenzoic acid

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This technical guide provides a comprehensive overview of the spectral data for **4-Acetoxy-3-methoxybenzoic acid**, a compound of interest in various research and development sectors. The document, tailored for researchers, scientists, and drug development professionals, details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

4-Acetoxy-3-methoxybenzoic acid ($C_{10}H_{10}O_5$, Molar Mass: 210.18 g/mol) is a derivative of vanillic acid. The accurate interpretation of its spectral data is crucial for its identification, purity assessment, and structural elucidation. This guide presents a summary of its key spectral features, predicted and experimental, alongside detailed experimental protocols.

Spectral Data Summary

The following tables summarize the key spectral data for **4-Acetoxy-3-methoxybenzoic acid**.

Table 1: 1H NMR Spectral Data (Predicted)

Proton	Chemical Shift (δ) ppm (Predicted)	Multiplicity
-COOH	~11-13	Singlet (broad)
Ar-H	~7.5 - 7.8	Multiplet
Ar-H	~7.0 - 7.2	Multiplet
-OCH ₃	~3.9	Singlet
-OCOCH ₃	~2.3	Singlet

Note: Predicted values are based on spectral data of similar compounds and known substituent effects.

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon	Chemical Shift (δ) ppm (Predicted)
C=O (acid)	~170
C=O (ester)	~168
C-O (aromatic)	~151
C-O (aromatic)	~143
C (aromatic)	~125
C (aromatic)	~123
C (aromatic)	~115
C (aromatic)	~112
-OCH ₃	~56
-OCOCH ₃	~21

Note: Predicted values are based on spectral data of similar compounds and known substituent effects.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1760	Strong	C=O stretch (Ester)
~1690	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1500	Medium	C=C stretch (Aromatic)
~1200	Strong	C-O stretch (Ester and Ether)

Note: Data is interpreted from the NIST gas-phase IR spectrum.

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z	Proposed Fragment
210	[M] ⁺ (Molecular Ion)
168	[M - CH ₂ CO] ⁺
151	[M - COOH - CH ₃] ⁺
123	[M - COOH - OCH ₃] ⁺

Note: Predicted fragmentation patterns are based on typical behavior of aromatic carboxylic acids.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Acetoxy-3-methoxybenzoic acid** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.^[1]

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing

(0.00 ppm).[1][2][3] The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Data processing involves Fourier transformation, phasing, and baseline correction.[1]

Infrared (IR) Spectroscopy

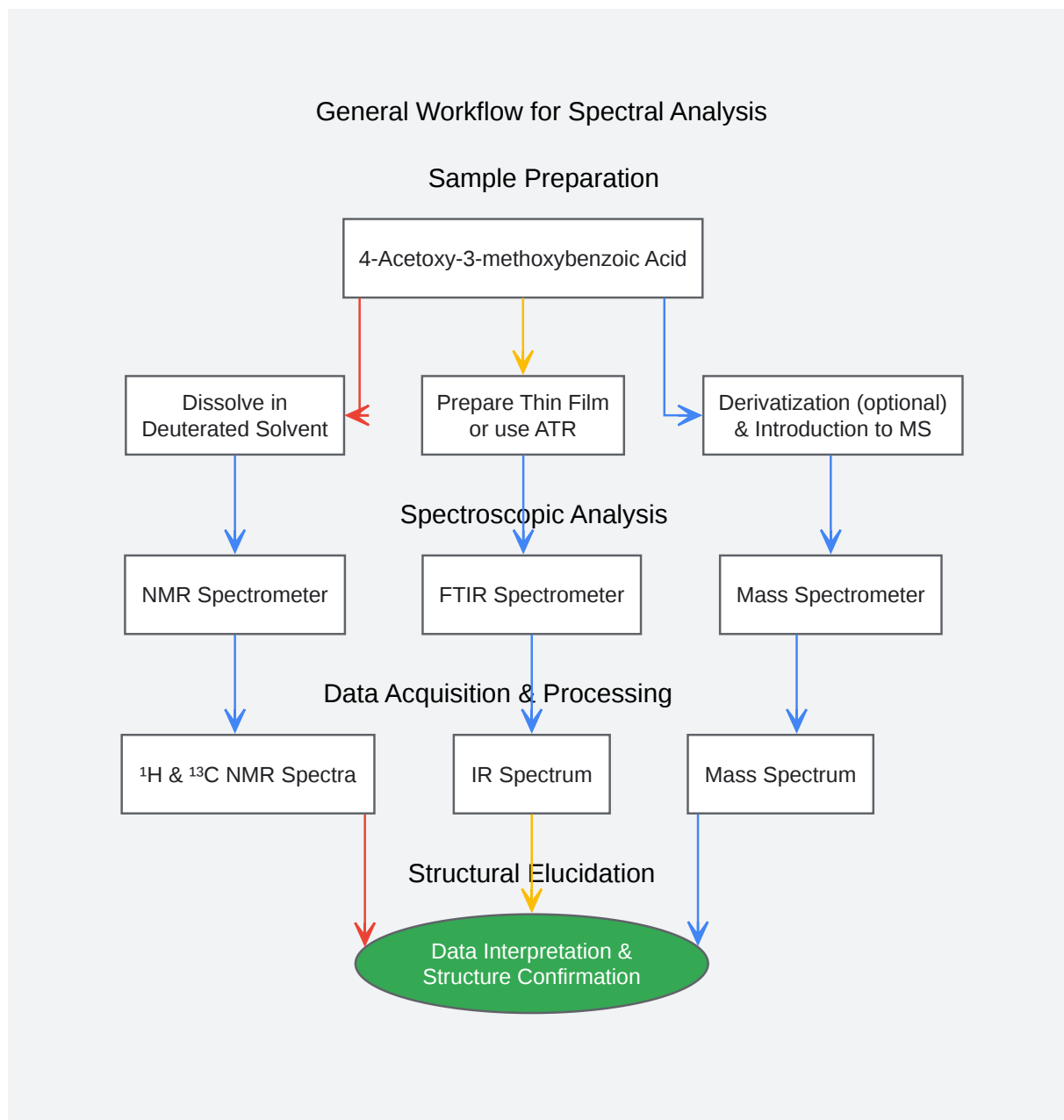
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.[4] A small amount of the solid compound is placed on the ATR crystal, and pressure is applied to ensure good contact.[5] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6][7] The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often after separation by gas chromatography (GC-MS). For less volatile compounds like carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility.[8] The molecule is ionized (typically at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). [9] The fragmentation pattern provides a molecular fingerprint.[9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.



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Caption: Workflow for Spectral Analysis.

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